molecular formula C14H18N2O2S B12711609 Tetrahydro-1-((4-ethoxyphenyl)methyl)-5-methyl-2-thioxo-4(1H)-pyrimidinone CAS No. 62554-16-9

Tetrahydro-1-((4-ethoxyphenyl)methyl)-5-methyl-2-thioxo-4(1H)-pyrimidinone

Cat. No.: B12711609
CAS No.: 62554-16-9
M. Wt: 278.37 g/mol
InChI Key: NABJMAKGFMDXIT-UHFFFAOYSA-N
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Description

NIOSH/MX8910300 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping to ensure the safety and health of workers who may be exposed to these substances .

Preparation Methods

The preparation methods for NIOSH/MX8910300 involve various synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes a collection of methods for sampling and analysis of contaminants in workplace air, blood, and urine . The NMAM provides guidelines for the preparation of samples, including the use of specific reagents and conditions to ensure accurate analysis.

Chemical Reactions Analysis

NIOSH/MX8910300 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The NIOSH Pocket Guide to Chemical Hazards provides general industrial hygiene information for hundreds of chemicals, including NIOSH/MX8910300 . Common reagents and conditions used in these reactions are also detailed in the guide, along with the major products formed from these reactions.

Mechanism of Action

The mechanism of action of NIOSH/MX8910300 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved in the action of NIOSH/MX8910300 are detailed in the NIOSH publications and research documents .

Comparison with Similar Compounds

Properties

CAS No.

62554-16-9

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C14H18N2O2S/c1-3-18-12-6-4-11(5-7-12)9-16-8-10(2)13(17)15-14(16)19/h4-7,10H,3,8-9H2,1-2H3,(H,15,17,19)

InChI Key

NABJMAKGFMDXIT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CC(C(=O)NC2=S)C

Origin of Product

United States

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